Tert-butyl ((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate
Description
Tert-butyl ((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a methoxy group at position 8 and a tert-butyl carbamate-protected aminomethyl group at position 2. The tert-butyl carbamate group enhances solubility and stability, while the methoxy substituent may influence electronic properties and binding affinity .
Properties
IUPAC Name |
tert-butyl N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-12(2,3)20-11(18)14-7-8-15-16-9-10(19-4)13-5-6-17(8)9/h5-6H,7H2,1-4H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCPQRNBLNBCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C2N1C=CN=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the triazolopyrazine core through cyclization reactions, followed by the introduction of the methoxy group and the tert-butyl carbamate moiety. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
Tert-butyl ((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl ((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrazine core can bind to active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with metabolic processes.
Comparison with Similar Compounds
Structural Features
The [1,2,4]triazolo[4,3-a]pyrazine core is a common motif in several analogs, with variations in substituents dictating pharmacological and physicochemical properties.
Physicochemical Properties
Key data for comparison include HRMS, NMR, and solubility:
Biological Activity
Tert-butyl ((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of the Compound
- Chemical Structure : The compound features a triazolopyrazine core with a tert-butyl carbamate group, which enhances its stability and solubility.
- Molecular Formula : CHNO
- Molecular Weight : 279.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction may alter enzyme kinetics and metabolic pathways.
- Receptor Modulation : It may act as a modulator of receptor activity, influencing signal transduction pathways that are critical in various biological processes.
Antimicrobial Activity
Research indicates that compounds with triazolopyrazine structures exhibit antimicrobial properties. For instance, studies have shown that related analogs demonstrate efficacy against Cryptosporidium parvum, a pathogen responsible for gastrointestinal infections. The most potent analogs have shown an EC of 0.17 μM in vitro assays .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Replacement of methoxy group | Altered binding affinity |
| Variation in the triazole ring | Changes in enzyme inhibition potency |
| Modification of the carbamate moiety | Enhancements in solubility and bioavailability |
These modifications can lead to improved pharmacological profiles and reduced side effects.
Case Studies
- In Vitro Studies : A study published in Journal of Medicinal Chemistry explored the activity of triazolopyrazine derivatives against C. parvum. The study found that specific structural modifications significantly enhanced potency while minimizing cardiotoxicity associated with hERG channel inhibition .
- In Vivo Efficacy : Another investigation demonstrated that certain derivatives exhibited effective oral bioavailability and therapeutic efficacy in mouse models infected with C. parvum, supporting their potential as therapeutic agents for gastrointestinal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
